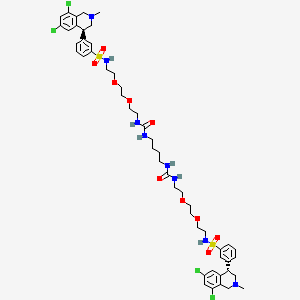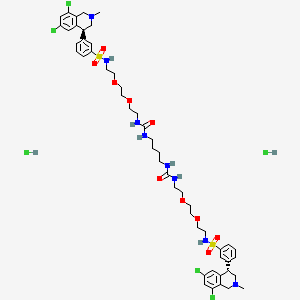
THJ2201
Übersicht
Beschreibung
Es ist ein strukturelles Analogon von AM-2201, wobei der zentrale Indolring durch Indazol ersetzt wurde . THJ2201 wirkt als potenter Agonist der CB1- und CB2-Cannabinoidrezeptoren .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst die Reaktion von 1-Naphthoylchlorid mit 1-(5-Fluorpentyl)-1H-Indazol in Gegenwart einer Base wie Triethylamin. Die Reaktion wird typischerweise in einem organischen Lösungsmittel wie Dichlormethan bei Raumtemperatur durchgeführt .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für this compound sind aufgrund seiner Einstufung als kontrollierte Substanz in vielen Ländern nicht gut dokumentiert. der allgemeine Ansatz würde eine großtechnische Synthese unter Verwendung der gleichen Reaktionsbedingungen wie im Labormaßstab umfassen, mit zusätzlichen Schritten zur Reinigung und Qualitätskontrolle.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of THJ2201 involves the reaction of 1-naphthoyl chloride with 1-(5-fluoropentyl)-1H-indazole in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its classification as a controlled substance in many countries. the general approach would involve large-scale synthesis using the same reaction conditions as in laboratory settings, with additional steps for purification and quality control.
Analyse Chemischer Reaktionen
Reaktionstypen
THJ2201 unterliegt mehreren Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann am Naphthylrest und an der Pentylkette oxidiert werden.
Reduktion: Reduktionsreaktionen sind weniger häufig, können aber unter bestimmten Bedingungen auftreten.
Substitution: Das Fluoratom an der Pentylkette kann durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.
Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriumazid oder Kaliumcyanid durchgeführt werden.
Hauptprodukte
Oxidation: Hauptprodukte sind hydroxylierte Derivate und Carbonsäuren.
Reduktion: Reduzierte Formen des Naphthylrests.
Substitution: Substituierte Derivate mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
THJ2201 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Referenzstandard für analytische Methoden und forensische Analysen verwendet.
Biologie: Wird auf seine Auswirkungen auf die neuronale Differenzierung und Neurotoxizität untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen und toxikologischen Eigenschaften untersucht.
Industrie: Wird bei der Entwicklung neuer synthetischer Cannabinoide und verwandter Verbindungen eingesetzt.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es als vollständiger Agonist an den CB1- und CB2-Cannabinoidrezeptoren wirkt . Es bindet mit hoher Affinität an diese Rezeptoren und führt zur Aktivierung von nachgeschalteten Signalwegen. Diese Aktivierung führt zu verschiedenen physiologischen und pharmakologischen Wirkungen, darunter Veränderungen der Neurotransmitterfreisetzung und Modulation der neuronalen Aktivität .
Wirkmechanismus
THJ2201 exerts its effects by acting as a full agonist at the CB1 and CB2 cannabinoid receptors . It binds to these receptors with high affinity, leading to the activation of downstream signaling pathways. This activation results in various physiological and pharmacological effects, including alterations in neurotransmitter release and modulation of neuronal activity .
Vergleich Mit ähnlichen Verbindungen
THJ2201 ähnelt anderen synthetischen Cannabinoiden wie AM-2201, JWH-018 und FUBIMINA. Es ist durch seine strukturelle Modifikation einzigartig, bei der der Indolring durch Indazol ersetzt wird . Diese Modifikation führt zu unterschiedlichen Bindungsaffinitäten und pharmakologischen Profilen im Vergleich zu seinen Analoga .
Liste ähnlicher Verbindungen
- AM-2201
- JWH-018
- FUBIMINA
- THJ-018
This compound zeichnet sich durch seine potente Agonistenaktivität an Cannabinoidrezeptoren und seine einzigartigen Strukturmerkmale aus, was es zu einer interessanten Verbindung sowohl in der wissenschaftlichen Forschung als auch in der forensischen Analyse macht.
Eigenschaften
IUPAC Name |
[1-(5-fluoropentyl)indazol-3-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O/c24-15-6-1-7-16-26-21-14-5-4-12-20(21)22(25-26)23(27)19-13-8-10-17-9-2-3-11-18(17)19/h2-5,8-14H,1,6-7,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULWRYKFTVFPTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=NN(C4=CC=CC=C43)CCCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901010029 | |
| Record name | THJ-2201 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901010029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1801552-01-1 | |
| Record name | THJ 2201 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1801552-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | THJ-2201 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1801552011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | THJ-2201 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901010029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THJ-2201 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7P051IW0T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















